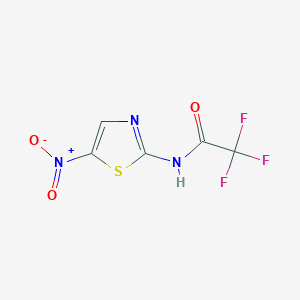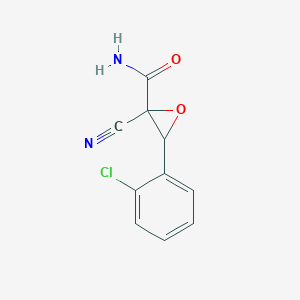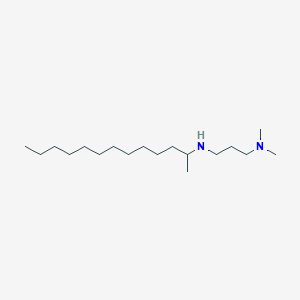
N~1~,N~1~-Dimethyl-N~3~-(tridecan-2-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- is a chemical compound with the molecular formula C5H14N2. It is also known by other names such as γ-(Dimethylamino)propylamine and N,N-Dimethyl-N-(3-aminopropyl)amine . This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- involves large-scale chemical reactors where the raw materials are combined under controlled conditions. The process may include steps such as distillation and purification to achieve the required purity levels for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding amides or nitriles, while reduction may yield primary amines .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. This interaction can influence various biochemical pathways and processes, such as enzyme activity and protein folding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but lacks the methyldodecyl group.
N,N-Dimethyltrimethylenediamine: Another related compound with a similar backbone but different substituents.
Uniqueness
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
26980-17-6 |
|---|---|
Molekularformel |
C18H40N2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-tridecan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C18H40N2/c1-5-6-7-8-9-10-11-12-13-15-18(2)19-16-14-17-20(3)4/h18-19H,5-17H2,1-4H3 |
InChI-Schlüssel |
PRDWUAKTPFYHGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


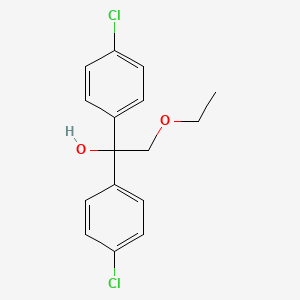
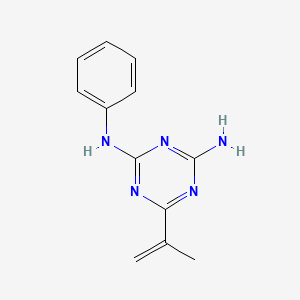
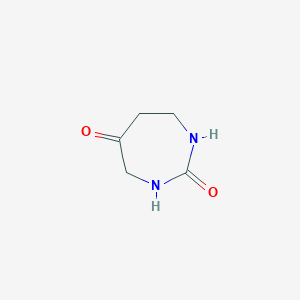
![4,6-Dichloro-2-(methylthio)-5-[(([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]pyrimidine](/img/structure/B14005639.png)
![3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005647.png)
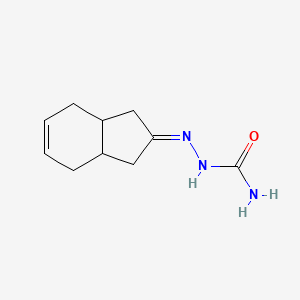

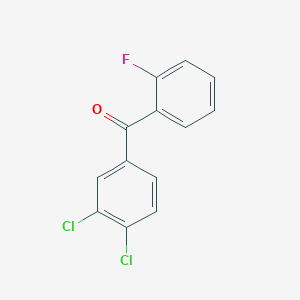
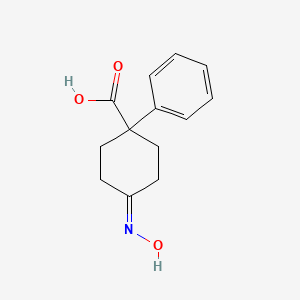

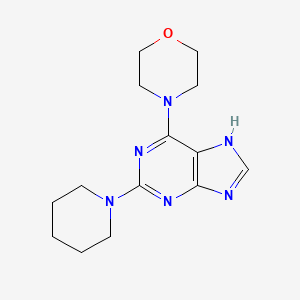
![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)
